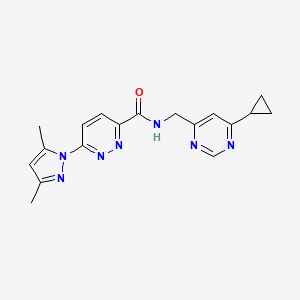

N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-11-7-12(2)25(24-11)17-6-5-15(22-23-17)18(26)19-9-14-8-16(13-3-4-13)21-10-20-14/h5-8,10,13H,3-4,9H2,1-2H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFQKRJSNVOPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, synthesis, and comparative efficacy against various biological targets.

Chemical Structure and Synthesis

The molecular formula of the compound is with a molecular weight of approximately 338.42 g/mol. The synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to disrupt cellular processes in various organisms by targeting:

- Enzymes : Inhibits enzymes involved in fatty acid biosynthesis, crucial for bacterial growth .

- Cell Membrane Integrity : Interacts with ergosterol in fungal plasma membranes, leading to cell death .

Antibacterial and Antifungal Properties

Research indicates that N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits significant antibacterial and antifungal properties. Comparative studies have demonstrated its effectiveness against various strains, outperforming many similar compounds due to its unique structural features .

Antiproliferative Activity

In vitro studies have shown that this compound possesses antiproliferative activity against several cancer cell lines. The cytotoxicity was assessed using the IC50 method, revealing promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and K562 (leukemia) .

Case Studies

- Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.

- Antifungal Activity : In another investigation, it was effective against Candida albicans, showing a minimum inhibitory concentration (MIC) of 5 µM, highlighting its potential as an antifungal agent .

Comparative Analysis

The following table summarizes the biological activities of N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide compared to similar compounds:

| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity (MIC) | IC50 (Cancer Cell Lines) |

|---|---|---|---|

| N-Cyclopropyl-Pyrimidin | 10 µM (S. aureus) | 5 µM (C. albicans) | 15 µM (MCF-7) |

| Similar Compound A | 20 µM | 10 µM | 25 µM |

| Similar Compound B | 15 µM | 8 µM | 30 µM |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related molecules from the evidence, focusing on substituents, molecular weight, and biological activity:

Key Observations:

Substituent Impact on Activity : The target compound’s 3,5-dimethylpyrazole group is shared with the pyrimidine derivative in , which is associated with antimicrobial activity. However, the pyridazine core in the target compound may shift its mechanism toward kinase modulation, similar to the imidazo[1,2-b]pyridazine Trk inhibitor in .

Role of Cyclopropane : The cyclopropyl group in the target compound and the cyclopropane-containing acetamide in suggest a shared strategy to enhance metabolic stability and target selectivity.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis for in vivo studies?

- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use process analytical technology (PAT) like in-line FTIR to monitor reaction progression. Optimize purification via column chromatography or recrystallization, and validate purity with orthogonal methods (HPLC, NMR) ( references scalable separation technologies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.